molecular formula C15H12Cl2N2O B13990157 N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide CAS No. 92436-18-5

N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide

Cat. No.: B13990157
CAS No.: 92436-18-5
M. Wt: 307.2 g/mol
InChI Key: CAXZUSHBHWDATN-UHFFFAOYSA-N
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Description

N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide is a compound derived from the fluorene family, characterized by its unique structure that includes amino and dichloro substituents on the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,7-dichloro-9H-fluorene.

    Amination: The 7-position of the fluorene is aminated using an appropriate amine source under controlled conditions.

    Acetylation: The resulting 7-amino-1,3-dichloro-9H-fluorene is then acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups at the chlorine positions.

Mechanism of Action

The mechanism of action of N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes critical for cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind effectively to active sites, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for further functionalization and interaction with biological targets, making it a versatile compound in research applications.

Properties

CAS No.

92436-18-5

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12Cl2N2O/c1-7(20)19-15-13(16)6-11-10-3-2-9(18)4-8(10)5-12(11)14(15)17/h2-4,6H,5,18H2,1H3,(H,19,20)

InChI Key

CAXZUSHBHWDATN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)N)Cl

Origin of Product

United States

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